N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-(4-methoxyphenoxy)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up for commercial production .
Chemical Reactions Analysis
Types of Reactions
N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and ability to inhibit epidermal growth factor receptor (EGFR).
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: Exhibits antibacterial activity against various strains of bacteria.
Uniqueness
N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide stands out due to its unique combination of a furan ring and a methoxyphenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-4-6-12(7-5-11)20-10-14(17)16-15-9-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUSZKOUNJIQJ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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